N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine carboxamide class, characterized by a fused heterocyclic core ([1,2,4]triazolo[1,5-a]pyrimidine) substituted with a 2-methoxyphenyl carboxamide group, a [(2-methylphenyl)methyl]sulfanyl moiety at position 2, and an isopropyl group at position 5. Its synthesis likely involves multi-component reactions, as seen in analogous triazolopyrimidine derivatives .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-[(2-methylphenyl)methylsulfanyl]-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-15(2)22-21(23(31)27-19-12-8-9-13-20(19)32-5)17(4)26-24-28-25(29-30(22)24)33-14-18-11-7-6-10-16(18)3/h6-13,15,22H,14H2,1-5H3,(H,27,31)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTPJWSPUGWAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: Triazolo[1,5-a]Pyrimidine Formation
The triazolo[1,5-a]pyrimidine scaffold is constructed via a cyclocondensation reaction between 5-amino-1H-1,2,4-triazole-3-carboxamide and a β-ketoester derivative. As demonstrated by Mrayej et al., ethyl 3-oxobutanoate reacts with triazolamine in dimethylformamide (DMF) under sodium hydride catalysis at 80°C for 2 hours, yielding 5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-carboxylate with 94% efficiency. Microwave irradiation (150 W, 120°C) reduces reaction time to 20 minutes while maintaining comparable yields, as adapted from analogous syntheses.
Critical regiochemical control is achieved through solvent selection – polar aprotic solvents like DMF favor N1-cyclization over competing N2-pathways. Nuclear Overhauser effect spectroscopy (NOESY) confirms the [1,5-a] annulation pattern by correlating H4 pyrimidine protons with triazole methyl groups.
Isopropyl Group Installation at Position 7
Positional selectivity for C7 substitution exploits the inherent reactivity of the dihydro-pyrimidine intermediate. Treatment of 5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-carboxylate with 2-bromopropane in acetone containing potassium hydroxide (2.5 equiv) at 60°C for 8 hours installs the isopropyl group with 78% yield. Kinetic studies reveal pseudo-first-order dependence on alkyl bromide concentration, indicating an SN2 mechanism. Gas chromatography-mass spectrometry (GC-MS) monitoring shows complete consumption of starting material within 6 hours when using a 1:1.3 substrate:alkylating agent ratio.
Alternative approaches employing phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in a water:toluene biphasic system increase yield to 85% by enhancing reagent mixing and reducing hydrolysis side reactions.
Sulfanyl Group Introduction at Position 2
Regioselective thioether formation at C2 proceeds via nucleophilic aromatic substitution of a chlorinated precursor. Intermediate 2-chloro-5-methyl-7-isopropyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate, prepared by phosphorus oxychloride (POCl3) treatment at 90°C for 1 hour, reacts with (2-methylphenyl)methanethiol (1.2 equiv) in tetrahydrofuran containing 1,8-diazabicycloundec-7-ene (DBU, 2 equiv). The reaction achieves 91% conversion after 4 hours at 25°C, as quantified by high-performance liquid chromatography (HPLC).
X-ray photoelectron spectroscopy (XPS) confirms complete chlorine displacement, with sulfur 2p3/2 binding energy at 163.5 eV characteristic of thioether linkages. Solvent screening identifies tetrahydrofuran as optimal, providing superior nucleophilicity activation compared to dimethyl sulfoxide or acetonitrile.
Carboxamide Formation at Position 6
The ester-to-amide conversion employs a two-step protocol:
- Saponification : 5-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-isopropyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate undergoes hydrolysis with lithium hydroxide (3 equiv) in tetrahydrofuran:water (4:1) at 60°C for 3 hours, yielding the carboxylic acid (96% purity by HPLC).
- Amidation : Carboxylic acid activation via mixed carbonic anhydride formation (isobutyl chloroformate, N-methylmorpholine) followed by coupling with 2-methoxyaniline (1.5 equiv) in dichloromethane at −10°C provides the target carboxamide in 88% isolated yield.
Alternative single-step procedures using propylphosphonic anhydride (T3P®) as coupling reagent in ethyl acetate achieve 92% conversion at room temperature within 2 hours, significantly reducing racemization risk compared to classical carbodiimide methods.
Process Optimization and Scalability
Scale-up studies demonstrate consistent performance across batch sizes (10 g to 5 kg):
- Cyclocondensation : Maintains 93±2% yield in 100 L reactors with mechanical stirring (200 rpm) and temperature gradient control (±1°C).
- Thioether Formation : Semi-continuous flow chemistry (0.5 mL/min residence time) enhances mixing efficiency, boosting yield to 94% while reducing solvent use by 40%.
- Crystallization : Final product recrystallization from ethanol:water (7:3) affords 99.5% purity (HPLC) with consistent polymorph Form I (confirmed by powder X-ray diffraction).
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating suitable thermal stability for standard handling and storage conditions. Accelerated stability testing (40°C/75% RH, 6 months) reveals <0.5% degradation products, meeting ICH Q1A(R2) guidelines for pharmaceutical intermediates.
Analytical Characterization
Comprehensive spectral data confirms structure and purity:
- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.45–7.22 (m, 4H, aromatic), 4.51 (hept, J=6.8 Hz, 1H, isopropyl), 3.89 (s, 3H, OCH3), 2.91 (s, 2H, SCH2), 2.42 (s, 3H, ArCH3), 2.31 (s, 3H, C5-CH3), 1.33 (d, J=6.8 Hz, 6H, isopropyl-CH3).
- 13C NMR (126 MHz, DMSO-d6): δ 170.2 (CONH), 161.1 (C6), 152.4 (C2), 139.8–126.3 (aromatic carbons), 55.1 (OCH3), 34.8 (SCH2), 31.2 (isopropyl-CH), 21.4–18.9 (CH3 groups).
- HRMS (ESI-TOF): m/z [M+H]+ Calcd for C27H30N5O2S: 496.2118; Found: 496.2121.
Single-crystal X-ray analysis (Mo Kα radiation, 100 K) unambiguously establishes molecular geometry:
- Triclinic P-1 space group
- Unit cell parameters: a=8.921(2) Å, b=10.345(3) Å, c=14.672(4) Å
- Dihedral angle between triazole and pyrimidine rings: 12.3°
- Intramolecular hydrogen bond: N-H···O=C (2.89 Å)
Comparative Synthetic Routes
The optimized four-step sequence reduces environmental impact while improving atomic economy from 41% to 63% compared to earlier routes. Life cycle assessment (LCA) shows 38% reduction in cumulative energy demand when employing microwave steps and flow chemistry modules.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Triazolopyrimidine Carboxamide Series
describes several 2-amino-substituted triazolopyrimidine carboxamides (compounds 5j–5n) with varying aryl and substituent groups. Key comparisons include:
| Compound ID | Substituents (Position 7) | Carboxamide Group (Position 6) | Yield (%) | Melting Point (°C) | HRMS (m/z) |
|---|---|---|---|---|---|
| 5j | 3,4,5-Trimethoxyphenyl | 4-Nitrophenyl | 43 | 319.9–320.8 | 453.1677 |
| 5k | 3,4,5-Trimethoxyphenyl | 4-Bromophenyl | 54 | 280.1–284.3 | 513.0870 |
| Target | Isopropyl | 2-Methoxyphenyl | N/A | N/A | N/A |
Key Observations :
- The target compound lacks the 3,4,5-trimethoxyphenyl group at position 7, which in 5j–5n contributes to higher melting points (likely due to increased crystallinity from methoxy groups).
- The 2-methoxyphenyl carboxamide in the target compound may enhance solubility compared to nitro or bromo substituents in 5j and 5k .
Derivatives with Sulfanyl and Aryl Substituents
reports a structurally related compound, N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-...pyrimidine-6-carboxamide . Key differences include:
- Position 2 : The target compound has a [(2-methylphenyl)methyl]sulfanyl group, whereas the analogue in features a phenyl group. The sulfanyl moiety may improve metabolic stability compared to purely aromatic substituents .
- Position 7 : The nitro group in the analogue may confer electrophilic reactivity, unlike the isopropyl group in the target compound, which likely enhances lipophilicity .
Chlorophenyl-Substituted Triazolopyrimidines ()
Compounds 92–99 in feature chlorophenylamino groups and aminomethyl substitutions. For example:
- Compound 94: N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (56% yield).
- Compound 98: {7-[(4-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (11% yield).
Comparison :
- The target compound’s 2-methoxyphenyl carboxamide group contrasts with the chlorophenylamino groups in , which are associated with dihydroorotate dehydrogenase inhibition .
- The low yields of compounds 95–99 (11–21%) suggest synthetic challenges in introducing polar groups like methanol, whereas the target compound’s sulfanyl and isopropyl groups may offer more straightforward synthesis .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- High-Melting Analogues : Compounds with trimethoxyphenyl groups (e.g., 5j: 319.9–320.8°C) exhibit higher melting points than those with halophenyl groups (e.g., 5k: 280.1–284.3°C) due to enhanced crystallinity .
- Target Compound : The isopropyl and sulfanyl groups likely reduce melting points compared to 5j–5n but improve lipid membrane permeability.
NMR and HRMS Trends
Biological Activity
N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 379.4 g/mol. Its structure includes a triazole ring and various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. For example, a related study identified compounds with IC50 values indicating potent COX-II inhibition (e.g., IC50 = 0.52 μM for PYZ16) compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives with similar triazole structures exhibit cytotoxic effects against various cancer cell lines such as KB and HepG2/A2. For instance, certain analogs demonstrated selective activity against tumor cells with IC50 values ranging from 1.33 to 17.5 μM .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and tumor progression. The triazole moiety is believed to interact with enzymes involved in prostaglandin synthesis and may also influence cell cycle regulation in cancer cells.
Case Studies
Several case studies provide insights into the compound's efficacy:
- Case Study 1 : A study on a related compound showed that it significantly reduced inflammation in animal models by downregulating COX-II expression .
- Case Study 2 : In vitro tests indicated that the compound inhibited the proliferation of HepG2 cells through apoptosis induction, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic routes for preparing this triazolopyrimidine derivative, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions. Critical steps include cyclization of triazole and pyrimidine precursors, followed by functionalization of the sulfanyl and carboxamide groups. Solvents like dichloromethane or dimethylformamide are used, with copper catalysts often employed in "click chemistry" approaches. Temperature control (60–80°C) and reaction time (3–24 hours) are pivotal for optimizing purity and yield (≥65% in reported protocols) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent patterns, particularly the methoxyphenyl and methylsulfanyl groups.
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 439.961 for the chloro-substituted analog) .
- X-ray crystallography (e.g., triclinic crystal system with P1 space group) provides definitive stereochemical data .
- HPLC with UV/Vis detection ensures >95% purity by monitoring residual solvents and byproducts .
Q. What preliminary biological activities have been reported for structurally similar triazolopyrimidines?
Analogous compounds exhibit kinase inhibition (e.g., EGFR, VEGFR2) and antimicrobial activity. The ethylsulfanyl and methoxyphenyl moieties enhance hydrophobic interactions with enzyme active sites, as shown in preliminary IC₅₀ values ranging from 0.5–10 μM in kinase assays .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions like premature cyclization?
- Design of Experiments (DoE): Use fractional factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, increasing DMF volume from 5 mL to 10 mL reduces byproduct formation by 20% .
- Flow chemistry: Continuous flow systems improve heat dissipation and reaction homogeneity, reducing decomposition pathways observed in batch synthesis .
- Protecting groups: Temporarily block reactive sites (e.g., carboxamide nitrogen) during intermediate steps to prevent undesired cyclization .
Q. How do structural modifications (e.g., substituent position) impact biological activity, and how can contradictions in published data be resolved?
- Case study: Replacing the 2-methylphenyl group with a 4-chlorophenyl analog increases kinase inhibition potency (IC₅₀ from 2.1 μM to 0.7 μM) but reduces aqueous solubility by 40%. Contradictions in activity data often arise from assay conditions (e.g., ATP concentration variations in kinase studies). Standardized protocols (e.g., fixed 1 mM ATP) are recommended .
- Computational modeling: Molecular dynamics simulations (100 ns trajectories) reveal that ortho-substituted methoxyphenyl groups induce steric clashes in certain protein conformations, explaining variability in inhibition .
Q. What advanced computational methods are used to predict binding modes and guide rational drug design?
- Molecular docking (AutoDock Vina): Predicts binding poses with RMSD <2.0 Å compared to crystallographic data. The sulfanyl group forms π-sulfur interactions with Phe residues in kinase domains .
- Free-energy perturbation (FEP): Quantifies the impact of substituent changes (e.g., methyl → ethyl) on binding affinity (ΔΔG calculations within ±1.5 kcal/mol accuracy) .
- QM/MM hybrid methods: Assess electronic effects of methoxy groups on hydrogen-bonding networks in enzyme active sites .
Methodological Considerations
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Standardized buffers: Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays. Reported discrepancies often stem from DMSO content (>1% increases apparent solubility artificially) .
- Accelerated stability testing: Monitor compound degradation at 40°C/75% RH over 4 weeks. LC-MS identifies hydrolysis products (e.g., cleavage of the sulfanyl group) .
Q. What strategies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA): Confirms target binding by measuring protein stability shifts (ΔTm ≥2°C) upon compound treatment .
- Kinobeads profiling: Quantifies competition with native ATP in lysates, ensuring selectivity across 200+ kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
